

Confirming the Structure of Synthetic 21-Deoxyneridienone B: A Comparative Guide

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Compound of Interest

Compound Name: 21-Deoxyneridienone B

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This guide provides a comparative analysis for confirming the structure of synthetic **21-Deoxyneridienone B**. Due to the limited publicly available data for **21-Deoxyneridienone B**, this guide presents a comparison with the known natural product, Neridienone A. A plausible structure for **21-Deoxyneridienone B** is proposed based on chemical nomenclature and the structure of Neridienone A, and its expected spectroscopic data are predicted for comparative purposes.

Proposed Structures of Neridienone A and Synthetic 21-Deoxyneridienone B

Neridienone A is a naturally occurring pregnane-type steroid with a C21 framework.^{[1][2]} Its structure has been determined as 12 β -hydroxypregna-4,6,16-triene-3,20-dione. Based on standard chemical nomenclature, "**21-Deoxyneridienone B**" suggests a modification of a "Neridienone" scaffold. Assuming "Neridienone B" is closely related to Neridienone A, the prefix "21-Deoxy" implies the removal of the oxygen atom at the C21 position. In the context of a 20-keto steroid like Neridienone A, this would typically mean the replacement of the C21 methyl group of the acetyl side chain with a hydrogen atom, resulting in a C20 steroid. The "B" designation may indicate a stereoisomer or a different substitution pattern, but for this guide, we will assume it shares the same core as Neridienone A.

Figure 1: Proposed Chemical Structures

- A) Neridienone A: 12 β -hydroxypregna-4,6,16-triene-3,20-dione
- B) Hypothetical **21-Deoxynерidienone B**: 12 β -hydroxypregna-4,6,16-trien-20-one

Comparative Spectroscopic Data

The confirmation of the structure of a synthetic compound heavily relies on the comparison of its spectroscopic data with that of a known standard or a theoretically predicted profile. The following table summarizes the reported data for Neridienone A and the predicted data for the hypothetical structure of **21-Deoxynерidienone B**.

Spectroscopic Data	Neridienone A (Reported)[2]	21- Deoxyneridienone B (Predicted)	Rationale for Prediction
Molecular Formula	C ₂₁ H ₂₆ O ₃	C ₂₀ H ₂₆ O ₂	Removal of one oxygen and one carbon atom from the acetyl group.
Molecular Weight	326.42 g/mol	298.42 g/mol	Calculated based on the predicted molecular formula.
¹ H NMR (Selected Peaks)	δ 5.7 (s, H-4), 6.1-6.2 (m, H-6, H-7), 6.7 (t, H-16), 3.7 (dd, H-12), 2.4 (s, H-21)	δ 5.7 (s, H-4), 6.1-6.2 (m, H-6, H-7), 6.7 (t, H-16), 3.7 (dd, H-12), 2.1-2.3 (s, H-17 side chain proton)	The core steroid protons are expected to have similar chemical shifts. The C21 methyl singlet in Neridienone A would be absent and replaced by a singlet for the C20 methyl group, likely at a slightly upfield position.
¹³ C NMR (Selected Peaks)	~209 (C-20), ~199 (C-3), ~31 (C-21)	~200 (C-20), ~199 (C-3)	The C-20 ketone carbon chemical shift would be slightly different due to the absence of the C21 methyl group. The C-21 carbon signal would be absent.
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺ = 327.1909	[M+H] ⁺ = 299.1955	The exact mass is predicted based on the proposed molecular formula.

Experimental Protocols for Structural Confirmation

To confirm the structure of synthetic **21-Deoxynерidienone B**, a series of spectroscopic experiments should be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish through-bond and through-space correlations.

Instrumentation: 500 MHz (or higher) NMR spectrometer with a cryoprobe.

Sample Preparation: 5-10 mg of the synthetic compound dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

- ¹H NMR: Provides information on the chemical environment of protons.
- ¹³C NMR: Provides information on the carbon skeleton.
- DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations between protons, which helps in determining the stereochemistry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

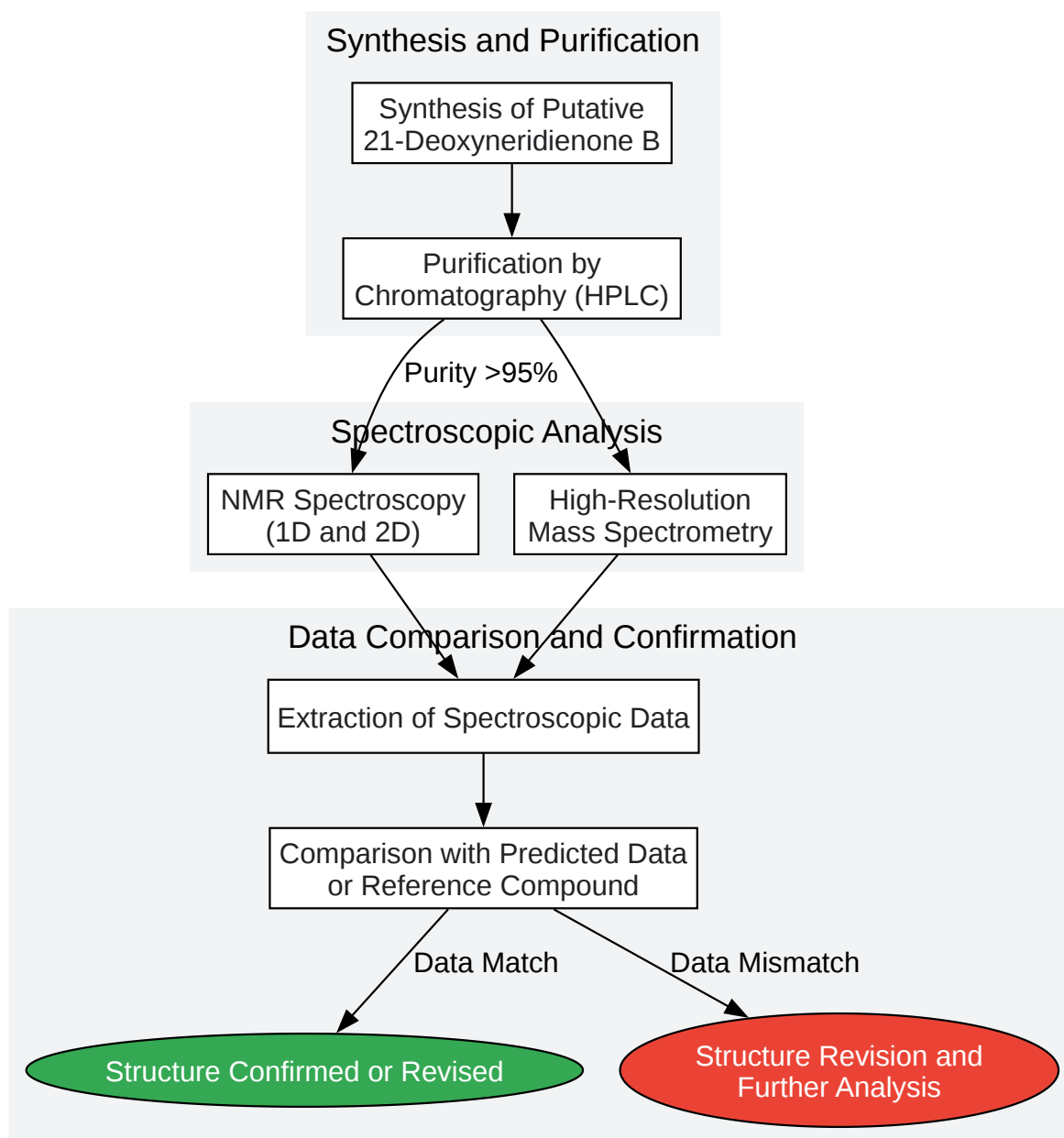
Experiment:

- HRMS: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental formula.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthetic compound.

Structural Confirmation Workflow

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Caption: Workflow for the synthesis, purification, and structural confirmation of a target molecule.

Conclusion

The structural confirmation of a synthetic compound like **21-Deoxyneridienone B** is a meticulous process that requires a combination of high-resolution analytical techniques and careful data interpretation. By comparing the spectroscopic data of the synthetic product with that of a known analogue, such as Neridienone A, and with theoretically predicted values, researchers can confidently establish the structure of the newly synthesized molecule. The detailed experimental protocols and the logical workflow provided in this guide offer a robust framework for such structural elucidation studies in drug discovery and development.

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References

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